N-(2,6-dimethylphenyl)-N'-(4-fluorophenyl)urea
Description
N-(2,6-dimethylphenyl)-N’-(4-fluorophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of two phenyl groups substituted with methyl and fluorine groups, respectively
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-10-4-3-5-11(2)14(10)18-15(19)17-13-8-6-12(16)7-9-13/h3-9H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMDPJCXKJGGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-N’-(4-fluorophenyl)urea typically involves the reaction of 2,6-dimethylaniline with 4-fluoroaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods: In an industrial setting, the production of N-(2,6-dimethylphenyl)-N’-(4-fluorophenyl)urea may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems and controlled reaction environments helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,6-dimethylphenyl)-N’-(4-fluorophenyl)urea can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-(2,6-dimethylphenyl)-N’-(4-fluorophenyl)urea is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool in understanding biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, N-(2,6-dimethylphenyl)-N’-(4-fluorophenyl)urea can be used in the production of specialty chemicals and materials. Its properties may be exploited in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-N’-(4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- N-(2,6-dimethylphenyl)-N’-(4-chlorophenyl)urea
- N-(2,6-dimethylphenyl)-N’-(4-bromophenyl)urea
- N-(2,6-dimethylphenyl)-N’-(4-methylphenyl)urea
Uniqueness: N-(2,6-dimethylphenyl)-N’-(4-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, improve its binding affinity to biological targets, and alter its electronic properties compared to other halogenated or methylated analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
